Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
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Overview
Description
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is an organic compound . It is also known as diethyl tartrate and is the ethyl ester of tartaric acid . It is used in the food/beverage, cosmetic, and personal care industries as a flavor and fragrance agent, and carrier solvent .
Synthesis Analysis
Diethyl tartrate can be synthesized from tartaric acid, a by-product of the wine industry . The presence of reactive hydroxyl groups allows the introduction of a variety of phosphorus-containing moieties . For example, treatment of diethyl tartrate with diphenylphosphinyl chloride generates diethyl 2,3-di(diphenylphosphinato)-1,4-butanedioate .
Molecular Structure Analysis
The molecular formula of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is C8H14O6 . Its molecular weight is 206.19 g/mol . It has three stereoisomers: R,R-, S,S-, and R,S (=S,R-). The R,R- and S,S- isomers are enantiomeric, being mirror images .
Chemical Reactions Analysis
Diethyl tartrate undergoes thermal decomposition, most likely to liberate diphenylphosphinic acid to promote char formation, at the combustion temperature of several common polymers .
Physical And Chemical Properties Analysis
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a colorless liquid . It has a density of 1.204 g/mL . It has a melting point of 17 °C and a boiling point of 280 °C . Its solubility in water is low .
Scientific Research Applications
Thermal Degradation Studies
“Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used in thermal degradation studies. It has been found that esters/ethers derived from tartaric acid, including “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate”, are stable to temperatures approaching 200 °C and degrade via elimination processes .
Development of Non-Toxic, Environmentally-Friendly Plasticizers
Due to the increasing concern about the potential risks to human health presented by phthalate esters, the development of non-toxic, environmentally-friendly plasticizers is rather urgent. “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate”, being derived from tartaric acid, an edible, renewable by-product of wine-making, can be used in the development of such plasticizers .
Use in Polymer Materials
Polymer materials make significant contributions to virtually every aspect of modern life. “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used as a plasticizer in polymers to increase free volume, lower the glass transition temperature and improve processibility .
Use in Poly (Vinyl Chloride) (PVC)
Poly (Vinyl Chloride) (PVC) is one of the most widely-used commercial polymers because of its relatively low cost, durability and chemical resistance. “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used as a plasticizer in PVC to permit processing for the formulation of products .
Use in Chromatography
“Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used in chromatography. It can be purified by column chromatography .
Use in the Synthesis of Ligand Scaffold
In the Sharpless epoxidation, “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” and titanium isopropoxide form a chiral catalyst in situ . The TADDOL ligand scaffold is produced from diethyl tartrate .
Mechanism of Action
While the specific mechanism of action for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is not mentioned in the search results, it’s worth noting that organohalogen compounds, which are similar, decompose as the polymer substrate undergoes combustion to liberate halogen atoms and hydrogen halide to the gas phase where they effectively scavenge flame-propagating radicals, principally hydrogen atoms and hydroxyl radicals .
Future Directions
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has potential applications in the development of new, non-halogenated flame retardants . It can serve as the base for the development of a series of new, non-halogenated flame-retarding agents . It’s also used in the food/beverage, cosmetic, and personal care industries , indicating potential for further development in these areas.
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-ZZQRGORHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate | |
CAS RN |
83602-38-4 |
Source
|
Record name | Ethyl (S)-Nipecotate D-Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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